molecular formula C8H9Cl2NO B12957572 (S)-4-Chloro-2,3-dihydrobenzofuran-3-amine hcl

(S)-4-Chloro-2,3-dihydrobenzofuran-3-amine hcl

Cat. No.: B12957572
M. Wt: 206.07 g/mol
InChI Key: DGIODMAWMUIYPH-FYZOBXCZSA-N
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Description

“(S)-4-Chloro-2,3-dihydrobenzofuran-3-amine HCl” is a chemical compound with a complex name, but let’s break it down. Here’s what each part means:

  • “(S)” indicates the stereochemistry of the compound.
  • “4-Chloro” signifies a chlorine atom at the fourth position.
  • “2,3-dihydrobenzofuran” refers to the core structure, which resembles a fused benzene and furan ring.
  • “3-amine” indicates an amino group attached to the third position.
  • “HCl” stands for hydrochloride, which is the salt form of the compound.

Now that we’ve dissected the name, let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of “(S)-4-Chloro-2,3-dihydrobenzofuran-3-amine HCl” involves several steps

Industrial Production:: Industrial production methods may vary, but they likely involve efficient and scalable processes to yield the compound in high purity.

Chemical Reactions Analysis

Reactions:: “(S)-4-Chloro-2,3-dihydrobenzofuran-3-amine HCl” can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions could modify the amine or other functional groups.

    Substitution: Substitution reactions may occur at the chlorine position.

    Other Transformations: Explore its reactivity with different reagents.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Chlorination reagents like thionyl chloride (SOCl₂).

    Other Conditions: Acidic or basic conditions, depending on the reaction.

Major Products:: The major products depend on the specific reaction. For example:

  • Oxidation: Oxidized derivatives.
  • Reduction: Reduced forms.
  • Substitution: Chlorinated derivatives.

Scientific Research Applications

“(S)-4-Chloro-2,3-dihydrobenzofuran-3-amine HCl” finds applications across scientific disciplines:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Potential therapeutic applications.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Unfortunately, I don’t have specific data on this aspect. Further research is needed to uncover its precise mode of action.

Comparison with Similar Compounds

While I don’t have a list of similar compounds, you can explore related benzofuran derivatives. Highlight its uniqueness based on structural features, reactivity, or applications.

Remember, always consult reliable sources for detailed information.

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

(3S)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C8H8ClNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m1./s1

InChI Key

DGIODMAWMUIYPH-FYZOBXCZSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C=CC=C2Cl)N.Cl

Canonical SMILES

C1C(C2=C(O1)C=CC=C2Cl)N.Cl

Origin of Product

United States

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